molecular formula C16H15ClN2O3 B5031980 N-benzyl-N'-(3-chloro-4-methoxyphenyl)oxamide

N-benzyl-N'-(3-chloro-4-methoxyphenyl)oxamide

Cat. No.: B5031980
M. Wt: 318.75 g/mol
InChI Key: UHXDZFQGYRZTQX-UHFFFAOYSA-N
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Description

N-benzyl-N’-(3-chloro-4-methoxyphenyl)oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a benzyl group and a 3-chloro-4-methoxyphenyl group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(3-chloro-4-methoxyphenyl)oxamide typically involves the reaction of benzylamine with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production of N-benzyl-N’-(3-chloro-4-methoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(3-chloro-4-methoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-N’-(3-chloro-4-methoxyphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3-chloro-4-methoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(3-chloro-4-methylphenyl)oxamide
  • N-benzyl-N’-(3-chloro-4-ethoxyphenyl)oxamide
  • N-benzyl-N’-(3-chloro-4-hydroxyphenyl)oxamide

Uniqueness

N-benzyl-N’-(3-chloro-4-methoxyphenyl)oxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-N'-(3-chloro-4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-8-7-12(9-13(14)17)19-16(21)15(20)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXDZFQGYRZTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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